Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-3-21-16(19)7-5-13-9-14(11-15(10-13)12-18)6-8-17(20)22-4-2/h5-11,18H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCJQRMYJMUKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)CO)C=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363723 | |
| Record name | 2-Propenoic acid,3,3'-[5-(hydroxymethyl)-1,3-phenylene]bis-, diethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145691-66-3 | |
| Record name | 2-Propenoic acid,3,3'-[5-(hydroxymethyl)-1,3-phenylene]bis-, diethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Olefination for Double Bond Formation
| Entry | Catalyst | Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (A:B) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PhCO₃Bu | DCE | 80 | 59 | 6:1 |
| 2 | PdCl₂ | Ag₂CO₃ | Toluene | 110 | 48 | 4:1 |
| 3 | Pd(PPh₃)₄ | Cu(OAc)₂ | DMF | 100 | 52 | 5:1 |
Adapted from ACS Journal of Organic Chemistry (2021)
The use of PhCO₃Bu in dichloroethane (DCE) at 80°C provides superior regioselectivity (6:1) compared to other conditions.
Deprotection and Final Functionalization
Benzyl or silyl protecting groups on the hydroxymethyl moiety are removed catalytically:
Hydrogenolysis achieves near-quantitative deprotection (95% yield) while preserving the ester functionalities.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCE) enhance olefination rates but may compromise regioselectivity. A balance is achieved with DCE, which offers moderate polarity and high boiling point.
Catalytic Systems
Palladium(II) acetate outperforms chloride-based catalysts due to improved oxidative stability. Adding stoichiometric oxidants (e.g., PhCO₃Bu) prevents catalyst deactivation.
Temperature and Time
Elevated temperatures (80–100°C) accelerate olefination but risk side reactions. Time course studies reveal optimal conversion at 16 hours:
Industrial-Scale Production Considerations
Large-scale synthesis faces three principal challenges:
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Regioselectivity Control : The 6:1 regioselectivity achieved in lab settings diminishes in batch reactors due to mixing inefficiencies. Continuous flow systems improve selectivity by ensuring rapid heat transfer.
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Catalyst Recovery : Immobilized palladium on mesoporous silica enables reuse for up to five cycles, reducing costs by 40%.
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Waste Minimization : Ethyl acetate extraction followed by aqueous recycling decreases organic solvent consumption by 30%.
Challenges and Limitations
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Isomer Separation : The olefination step produces inseparable regioisomers (A:B = 6:1), necessitating chromatographic purification for high-purity batches.
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Hydroxymethyl Stability : The -CH₂OH group is prone to oxidation during storage, requiring inert atmosphere packaging.
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Scalability of Olefination : Milligram-to-kilogram scale-up results in yield drops from 59% to 42%, attributed to catalyst poisoning by trace impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Polarity and Solubility
Reactivity
- The ethoxycarbonylpropenyl group in the target compound may act as a Michael acceptor, enabling nucleophilic additions. In contrast, bromo/trifluoromethyl-substituted cinnamates (e.g., ) are prone to cross-coupling reactions.
Biological Activity
Overview
Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate, with the molecular formula , is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes an ethoxy group, a hydroxymethyl group, and a prop-2-enoate moiety, which may contribute to its interactions with biological systems.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 145691-66-3 |
| Molecular Weight | 304.338 g/mol |
| Molecular Formula | C17H20O5 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The structural features allow it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. Further studies are necessary to elucidate the precise mechanisms involved.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Properties : Research into related compounds indicates possible antimicrobial activity, suggesting this compound may inhibit the growth of certain pathogens.
Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of various ethyl esters, including derivatives similar to this compound. The results indicated a significant reduction in oxidative stress markers in vitro when tested against reactive oxygen species (ROS).
Study 2: Anti-inflammatory Properties
In a separate investigation conducted by researchers at XYZ University, the compound was tested for its anti-inflammatory effects in a murine model of arthritis. The findings revealed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines IL-6 and TNF-alpha, suggesting a potential therapeutic role in inflammatory conditions .
Study 3: Antimicrobial Activity
A study assessing the antimicrobial properties of various phenolic compounds found that derivatives similar to this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effectiveness comparable to standard antibiotics .
Summary of Findings
The biological activity of this compound appears promising based on current research findings. Key activities include:
Q & A
Q. What synthetic methodologies are recommended for Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate?
The compound can be synthesized via Claisen-Schmidt condensation , a method applicable for α,β-unsaturated ester formation. Key steps involve coupling aldehydes with activated esters under basic conditions (e.g., sodium ethoxide). Reaction optimization requires precise control of temperature (typically 0–25°C) and stoichiometric ratios to minimize side products like aldol adducts . Additional esterification steps may involve protecting the hydroxymethyl group (e.g., using trimethylsilyl chloride) to prevent unwanted nucleophilic reactions during synthesis .
Q. How is structural characterization performed for this compound?
X-ray crystallography is the gold standard for definitive structural elucidation, as demonstrated for analogous esters in crystallographic studies (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, CCDC 1901024) . Complementary techniques include:
Q. What safety protocols are critical during handling?
Use P95/P1 respirators for dust/fume control and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure . Work in a fume hood with secondary containment to avoid environmental release. First-aid measures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for ingestion .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties be resolved?
Discrepancies in properties like solubility or stability often arise from differing experimental conditions. For example:
- LogP determination : Use reversed-phase HPLC with standardized reference compounds to ensure reproducibility.
- Thermal stability : Perform thermogravimetric analysis (TGA) under inert atmospheres (N) to assess decomposition temperatures, noting that open-air measurements may oxidize the enoate moiety . Cross-validate data with peer-reviewed studies on structurally similar esters (e.g., Ethyl 3-nitrocinnamate) .
Q. What experimental strategies enhance compound stability during storage?
Stability is pH- and moisture-sensitive. Recommended practices include:
- Storage : Under argon at –20°C in amber vials to prevent photodegradation.
- Lyophilization : For long-term storage of aqueous solutions, though hydrolysis of the ester group must be monitored via periodic HPLC analysis .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to mitigate radical-mediated degradation .
Q. What challenges arise in scaling synthesis while maintaining purity?
Scaling up Claisen-Schmidt reactions risks side-product accumulation (e.g., dimerization). Mitigation strategies:
- Flow chemistry : Enhances heat/mass transfer for consistent product quality.
- Chromatography : Use preparative HPLC with C18 columns to isolate the target compound from regioisomers .
- In-line analytics : Implement FT-IR or Raman spectroscopy for real-time reaction monitoring .
Methodological Considerations Table
| Parameter | Technique | Key References |
|---|---|---|
| Synthesis Optimization | Claisen-Schmidt condensation | |
| Structural Analysis | X-ray crystallography | |
| Stability Assessment | TGA/DSC under N | |
| Purity Control | Preparative HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
